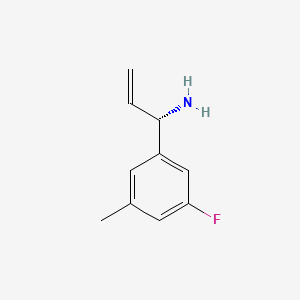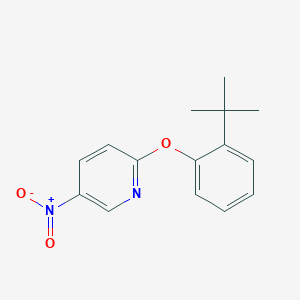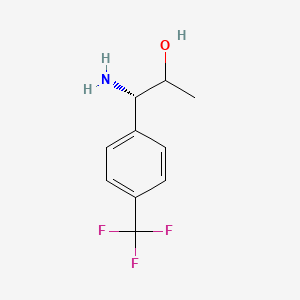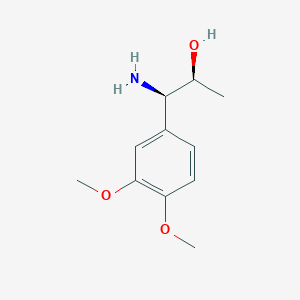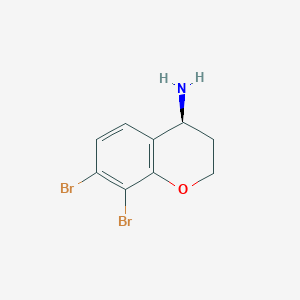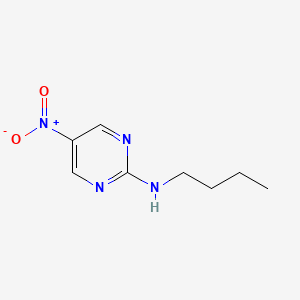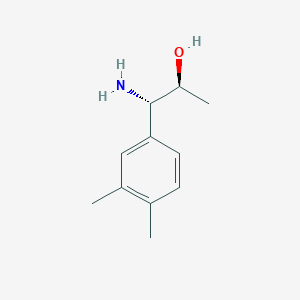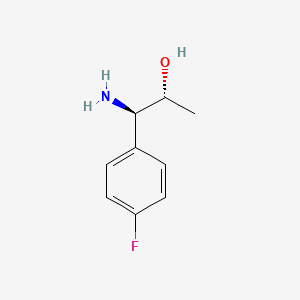
(1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as ethanol or methanol to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter levels or inhibition of specific enzymatic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: A widely used antifungal drug with a similar fluorophenyl group.
JNJ-42226314: A selective monoacylglycerol lipase inhibitor with a fluorophenyl group.
Uniqueness
(1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxyl group, which allow for a wide range of chemical modifications and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.
Propriétés
Formule moléculaire |
C9H12FNO |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-1-(4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1 |
Clé InChI |
HPHULVZWOLCSFD-MUWHJKNJSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC=C(C=C1)F)N)O |
SMILES canonique |
CC(C(C1=CC=C(C=C1)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




